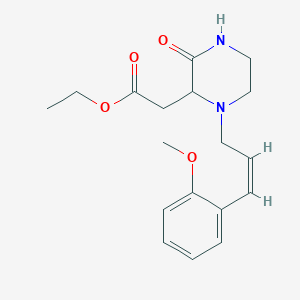

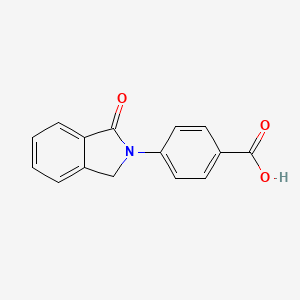

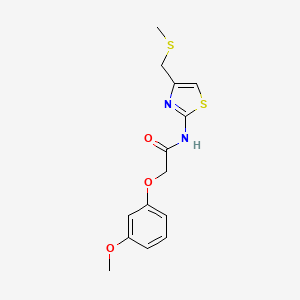

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.

科学的研究の応用

Crystal Structure Analysis

The crystal and molecular structure of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been elucidated through X-ray single-crystal diffraction, revealing an orthorhombic crystalline form. This compound features a non-planar molecular structure with significant dihedral angles, illustrating the complex intermolecular C–H···O hydrogen bonding that contributes to its solid-state arrangement. Such structural insights are crucial for understanding the compound's physicochemical properties and potential applications in materials science and molecular engineering (Duru et al., 2018).

Antiviral Research

In the realm of antiviral research, derivatives of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione have been identified as promising inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These findings underscore the compound's potential as a scaffold for developing new therapeutic agents targeting HIV replication mechanisms. The magnesium chelating properties of these derivatives have been explored, offering insights into their interaction with metal ions, crucial for their antiviral activity (Billamboz et al., 2011).

Synthesis and Chemical Reactivity

The synthesis of novel isocoumarin and isoquinoline derivatives from 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been achieved, demonstrating the compound's versatility as a precursor for various chemical transformations. These synthetic routes offer pathways to diverse molecular structures, potentially applicable in pharmacological and materials science research (Mahmoud et al., 2008).

Electrochromic Materials

Research into novel organic light-emitting device (OLED) applications has led to the development of red-emissive fluorophores based on 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives. These materials exhibit promising photophysical characteristics for use in OLEDs, highlighting the potential of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives in advanced electronic and photonic technologies (Luo et al., 2015).

Green Synthesis Approaches

Innovative synthetic methodologies have been developed for isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones, showcasing environmentally friendly and efficient routes to these compounds. Such approaches reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry and sustainability (Yuan et al., 2016).

特性

IUPAC Name |

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-21-14-9-7-13(8-10-14)18-16(19)11-12-5-3-4-6-15(12)17(18)20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGLDUQNMIXJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323654 |

Source

|

| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49674141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

CAS RN |

130872-49-0 |

Source

|

| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

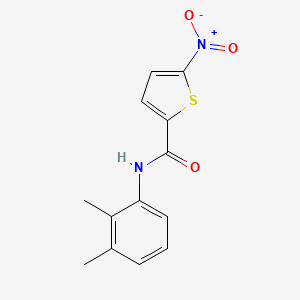

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B2470247.png)

![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)

![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)